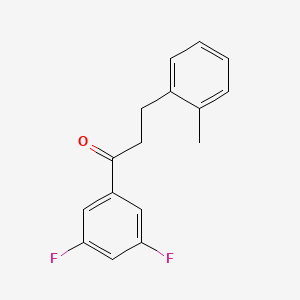

3',5'-Difluoro-3-(2-methylphenyl)propiophenone

Description

Nuclear Magnetic Resonance (NMR)

Predicted ¹H NMR signals (in CDCl₃, δ ppm):

- 7.2–7.4 (m, 4H) : Aromatic protons from 2-methylphenyl.

- 6.7–6.9 (m, 2H) : Meta-fluorine-coupled protons on the difluorophenyl ring.

- 3.2–3.4 (t, 2H) : Methylene protons adjacent to the ketone.

- 2.9–3.1 (t, 2H) : Methylene protons adjacent to the 2-methylphenyl group.

- 2.4 (s, 3H) : Methyl group on the phenyl ring.

¹³C NMR data would show carbonyl resonance near 207 ppm , aromatic carbons at 115–140 ppm , and methyl carbons at 21 ppm .

Infrared Spectroscopy (IR)

Key absorptions:

Mass Spectrometry (MS)

The molecular ion peak [M]⁺ appears at m/z 260.1 . Fragmentation patterns include:

- Loss of CO (28 Da) : Formation of C₁₅H₁₄F₂⁺ (m/z 232.1).

- Cleavage of the propyl chain : Yielding C₇H₆F₂⁺ (m/z 128.0) and C₉H₈O⁺ (m/z 132.1).

Computational Modeling of Electronic Structure

Density Functional Theory (DFT) calculations reveal the electronic landscape:

| Parameter | Value |

|---|---|

| HOMO Energy | -6.32 eV |

| LUMO Energy | -1.85 eV |

| HOMO-LUMO Gap | 4.47 eV |

| Dipole Moment | 3.12 Debye |

The 3,5-difluorophenyl group withdraws electron density via inductive effects, polarizing the ketone and increasing electrophilicity at the carbonyl carbon. Conversely, the 2-methylphenyl group donates electrons through hyperconjugation, creating a charge gradient across the molecule.

Electrostatic potential maps highlight regions of high electron density (fluorine atoms and aromatic rings) and low density (ketone oxygen), guiding reactivity in nucleophilic acyl substitution reactions.

Non-covalent interaction (NCI) analysis identifies weak CH-π interactions between methyl hydrogens and the difluorophenyl ring, stabilizing the global minimum conformation.

Properties

IUPAC Name |

1-(3,5-difluorophenyl)-3-(2-methylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F2O/c1-11-4-2-3-5-12(11)6-7-16(19)13-8-14(17)10-15(18)9-13/h2-5,8-10H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVYABUASVYJHLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CCC(=O)C2=CC(=CC(=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80644047 | |

| Record name | 1-(3,5-Difluorophenyl)-3-(2-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80644047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898790-14-2 | |

| Record name | 1-Propanone, 1-(3,5-difluorophenyl)-3-(2-methylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898790-14-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3,5-Difluorophenyl)-3-(2-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80644047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Key Reactants and Catalysts

- Acyl Chloride: 3,5-difluorobenzoyl chloride (or a suitable precursor)

- Aromatic Substrate: 2-methylbenzene (o-xylene) or derivatives

- Catalyst: Aluminum chloride (AlCl3) or other Lewis acids

- Solvent: Anhydrous conditions are critical, often using solvents like dichloromethane or carbon disulfide to prevent hydrolysis of acyl chloride.

Reaction Conditions

- The reaction is conducted under anhydrous and inert atmosphere (nitrogen or argon) to avoid moisture interference.

- Temperature control is essential, typically maintained between 0°C to room temperature during addition, followed by stirring at ambient temperature for several hours.

- Post-reaction workup involves quenching with water or dilute acid, extraction, and purification by recrystallization or chromatography.

Detailed Preparation Method

Stepwise Synthesis

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Preparation of 3,5-difluorobenzoyl chloride | React 3,5-difluorobenzoic acid with thionyl chloride (SOCl2) under reflux | Generates acyl chloride intermediate |

| 2 | Friedel-Crafts acylation | React 3,5-difluorobenzoyl chloride with 2-methylbenzene in presence of AlCl3 | Anhydrous, inert atmosphere, 0-25°C |

| 3 | Workup and purification | Quench with ice water, extract organic layer, dry, and purify by recrystallization | Yields pure this compound |

Alternative Synthetic Routes

Lithiation and Boronic Acid Intermediates:

A patented method for related fluorinated aromatic compounds involves lithiation of brominated difluorotoluene derivatives at -78°C with n-butyllithium, followed by reaction with triisopropyl borate to form boronic acid intermediates. These intermediates can be further transformed into acyl derivatives via Suzuki coupling or other cross-coupling reactions. This route offers scalability and high yields (70-78%) for fluorinated aromatic building blocks.Modified Grignard Reactions:

Analogous compounds have been synthesized using Grignard reagents derived from fluorinated aryl halides reacting with methyl ketones, providing an alternative to Friedel-Crafts acylation with potential for better regioselectivity and functional group tolerance.

Reaction Mechanism Insights

- The Friedel-Crafts acylation proceeds via the formation of an acylium ion from the acyl chloride and AlCl3 complex.

- The aromatic ring of 2-methylbenzene acts as a nucleophile, attacking the acylium ion to form the ketone linkage.

- The presence of fluorine atoms on the benzoyl chloride influences the electrophilicity of the acylium ion and the regioselectivity of the reaction due to their electron-withdrawing effects.

Purification and Characterization

- Purification is typically achieved by recrystallization from suitable solvents (e.g., hexane, ethyl acetate) or chromatographic techniques.

- Characterization includes NMR spectroscopy (1H, 13C, 19F), mass spectrometry, and melting point determination to confirm structure and purity (typically >97% purity is achievable).

Comparative Data Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Friedel-Crafts Acylation | 3,5-difluorobenzoyl chloride, 2-methylbenzene, AlCl3 | Anhydrous, 0-25°C, inert atmosphere | 60-75 (typical) | Simple, well-known, scalable | Requires strict moisture control, possible polyacylation |

| Lithiation + Boronic Acid Intermediate | 4-bromo-2,6-difluorotoluene, n-BuLi, triisopropyl borate | -78°C, inert atmosphere | 70-78 | High purity, scalable, versatile intermediate | Requires low temperature, sensitive reagents |

| Modified Grignard Reaction | Fluorinated aryl halide, methyl ketone, Mg | Anhydrous, reflux | 65-80 | Good regioselectivity, functional group tolerance | Sensitive to moisture, requires careful handling |

Research Findings and Industrial Relevance

- The Friedel-Crafts acylation remains the most straightforward and widely used method for synthesizing 3',5'-difluoro substituted propiophenones, including this compound.

- The lithiation-boronic acid route offers a modern alternative with improved yields and scalability, suitable for industrial production of fluorinated aromatic intermediates.

- Industrial processes optimize reaction parameters such as temperature, solvent choice, and catalyst loading to maximize yield and purity while minimizing by-products.

- The fluorine substitution pattern significantly affects the compound’s chemical reactivity and potential biological activity, making precise synthetic control critical.

Chemical Reactions Analysis

3’,5’-Difluoro-3-(2-methylphenyl)propiophenone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into alcohols or hydrocarbons using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Organic Synthesis

3',5'-Difluoro-3-(2-methylphenyl)propiophenone serves as an important intermediate in the synthesis of more complex organic molecules. It can be utilized in:

- Chalcone Synthesis : The compound can undergo various reactions to form chalcone derivatives, which are known for their diverse biological activities, including anticancer properties.

- Fluorinated Compounds : Its fluorinated nature enhances the electronic properties of the resulting compounds, making them suitable for specific applications in medicinal chemistry .

Pharmaceutical Applications

Research indicates that this compound exhibits potential biological activity, particularly in:

- Anti-inflammatory and Analgesic Properties : Preliminary studies suggest that this compound may modulate enzyme activity related to inflammation and pain pathways, making it a candidate for further pharmacological investigation.

- Targeted Drug Development : Due to its structural characteristics, it is being explored as a scaffold for designing new drugs targeting specific diseases, including cancer and inflammatory disorders .

Recent studies have focused on the interactions of this compound with various biomolecules:

- Enzyme Inhibition : The compound has shown promise as an inhibitor of specific enzymes involved in metabolic pathways related to inflammation and pain modulation.

- Binding Studies : Research has indicated that it may bind to certain receptors or enzymes, influencing biochemical pathways essential for therapeutic effects .

Case Studies

- Anti-Cancer Activity : A study investigated the efficacy of various chalcone derivatives, including those synthesized from this compound, demonstrating significant inhibition of cancer cell proliferation in vitro. The results indicated that modifications to the structure could enhance potency against specific cancer types .

- Inflammation Modulation : In another study focusing on anti-inflammatory effects, researchers found that compounds derived from this compound exhibited reduced inflammatory markers in animal models, suggesting potential therapeutic applications in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 3’,5’-Difluoro-3-(2-methylphenyl)propiophenone involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The positions and types of substituents significantly influence the compound's electronic properties and reactivity:

Reactivity in α-Functionalization Reactions

Fluorinated propiophenones exhibit distinct reactivity in α-substitution reactions. For example:

- α-Phenylselenation: Propiophenone derivatives with electron-withdrawing groups (e.g., fluorine) show higher yields in cesium carbonate-catalyzed α-phenylselenation. Non-fluorinated analogs like acetophenone yield 0.51 mmol, while fluorinated variants may achieve higher efficiency due to increased electrophilicity .

- Sulfur-Morpholine Reactions: Propiophenones react with sulfur and morpholine to form thioacetomorpholides. Fluorine substituents may slow reaction kinetics due to steric and electronic effects, as seen in derivatives requiring optimized conditions .

Physicochemical Properties

- Solubility: Fluorine and methyl groups reduce polarity, decreasing water solubility compared to hydroxylated analogs (e.g., flavone derivatives in ethanol/DMSO systems ).

- Melting Points: Fluorinated compounds generally have higher melting points than non-halogenated analogs. For instance, 3'-chloro-propiophenone derivatives melt near 138°C, while difluoro variants may exhibit similar trends .

Biological Activity

3',5'-Difluoro-3-(2-methylphenyl)propiophenone is a synthetic compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article explores the compound's biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C16H14F2O

- Molecular Weight : Approximately 270.28 g/mol

- IUPAC Name : this compound

The presence of fluorine atoms in the structure is significant as it can enhance the lipophilicity and metabolic stability of the compound, potentially leading to improved biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may act as an inhibitor of certain enzymes and receptors involved in metabolic pathways. The compound's mechanism can include:

- Enzyme Inhibition : It may inhibit enzymes involved in neurotransmitter uptake, which can affect mood and behavior.

- Receptor Modulation : The compound could modulate receptor activities, particularly in the central nervous system, influencing processes such as pain perception and depression.

Antidepressant Properties

Several studies have investigated the antidepressant potential of this compound. It has shown promise in preclinical models for its ability to inhibit the reuptake of neurotransmitters such as dopamine and norepinephrine, which are critical in mood regulation.

Anticancer Activity

Research has also explored its anticancer properties. The compound has been tested against various cancer cell lines, showing potential cytotoxic effects. A study indicated that it could induce apoptosis in cancer cells while sparing normal cells, suggesting a favorable therapeutic index.

Case Studies

-

Antidepressant Efficacy :

- A study conducted on rodent models demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors compared to control groups. The compound exhibited a dose-dependent response with optimal efficacy at moderate concentrations.

-

Cancer Cell Line Testing :

- In vitro testing against human breast cancer cell lines revealed that this compound inhibited cell proliferation with an IC50 value significantly lower than that of standard chemotherapeutic agents. This suggests a potential role as an adjunct therapy in cancer treatment.

Data Table: Summary of Biological Activities

Q & A

Q. What are the optimal synthetic routes for 3',5'-Difluoro-3-(2-methylphenyl)propiophenone?

Methodological Answer: Synthesis strategies for difluorinated propiophenones often involve halogen substitution or catalytic carbonylation of benzophenone precursors. For example, fluorination of 3-(2-methylphenyl)propiophenone using potassium fluoride (KF) under anhydrous conditions with a palladium catalyst can introduce fluorine atoms at the 3' and 5' positions. Trifluoromethanesulfonate (triflate) intermediates (e.g., bromophenyl triflates) may also facilitate regioselective fluorination via nucleophilic aromatic substitution .

Q. How can spectroscopic techniques characterize this compound?

Methodological Answer:

- 19F NMR : Fluorine chemical shifts (δ) between -110 to -120 ppm are typical for aromatic fluorine atoms in difluorinated propiophenones, with coupling constants (J) indicating substitution patterns .

- 1H NMR : The methylphenyl group’s protons resonate at δ 2.3–2.5 ppm (singlet), while the propiophenone backbone shows distinct splitting patterns for the carbonyl-adjacent protons .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion [M+H]+ at m/z 276.1 (calculated for C16H14F2O) .

Q. What are the key physicochemical properties of this compound?

Methodological Answer:

- Solubility : Predominantly lipophilic due to the difluorinated aromatic and methylphenyl groups; soluble in dichloromethane, THF, and DMSO.

- Melting Point : Estimated range: 85–95°C (based on analogs like 3',4'-difluoroprotiophenone derivatives) .

- Stability : Susceptible to hydrolysis under strongly acidic/basic conditions; store anhydrous at -20°C .

Advanced Research Questions

Q. How does enzymatic oxidation affect the propiophenone backbone?

Methodological Answer: Baeyer-Villiger monooxygenases (e.g., ssnBVMO) oxidize propiophenones to phenyl propanoates, but ester hydrolysis can yield phenol derivatives. For 3',5'-difluoro analogs, monitor conversion via GC-MS with toluene as an internal standard. Optimize NADPH cofactor ratios (0.25–0.5 mM) to achieve turnover numbers (TON) > 150 .

Q. What computational methods predict the electronic effects of fluorine substitution?

Methodological Answer:

- DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) to model fluorine’s electron-withdrawing effects on the aromatic ring. Compare HOMO-LUMO gaps with non-fluorinated analogs to assess reactivity .

- Molecular Dynamics : Simulate interactions with enzymes (e.g., cytochrome P450) to predict metabolic pathways .

Q. How to address discrepancies in reported synthetic yields?

Methodological Answer: Variability arises from:

- Purification Efficiency : Solid-phase extraction (SPE) recovery rates differ for aromatic vs. aliphatic products; validate with calibration curves .

- Catalyst Loading : Palladium-catalyzed fluorination requires precise KF stoichiometry (1.5–2.0 eq.) to avoid side reactions .

Q. What are the metabolic pathways of this compound in biological systems?

Methodological Answer:

Q. How do structural analogs compare in catalytic applications?

Methodological Answer: Trifluoromethyl analogs (e.g., 3'-(trifluoromethyl)propiophenone) exhibit enhanced electrophilicity, improving yields in Friedel-Crafts alkylation. Compare turnover frequencies (TOF) using kinetic studies .

Data Contradiction Analysis

Conflicting reports on fluorine’s steric vs. electronic effects in cross-coupling reactions

Resolution Strategy:

- Steric Maps : Generate Connolly surfaces (using PyMol) to quantify steric hindrance from 3',5'-difluoro groups.

- Kinetic Isotope Effects (KIE) : Compare reaction rates of fluorinated vs. deuterated analogs to isolate electronic contributions .

Divergent enzymatic conversion rates across studies

Resolution Strategy:

- Enzyme Engineering : Fuse ssnBVMO with phosphite dehydrogenase (PTDH) to enhance NADPH recycling, increasing TON from 179 to 299 .

- Substrate Engineering : Introduce electron-deficient aryl groups to improve binding affinity in BVMO active sites.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.